6-Methyl-2,3-bis-(trifluoromethyl)pyridine
Overview
Description
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a methyl group at the 6-position. The trifluoromethyl groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, a class to which this compound belongs, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to play a significant role in the development of agrochemical and pharmaceutical compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a derivative of trifluoromethylpyridine, it is likely to share some of the distinctive physical-chemical properties observed in this class of compounds .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,3-bis-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups in its structure enhances its reactivity and binding affinity with specific biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities and altering metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl groups in its structure enhance its binding affinity to target proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the biosynthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in different cellular regions may vary .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with methylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products, resulting in a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-bis-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Scientific Research Applications
6-Methyl-2,3-bis-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
Comparison: 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups at the 2 and 3 positions of the pyridine ring, along with a methyl group at the 6 position. This specific arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
6-methyl-2,3-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c1-4-2-3-5(7(9,10)11)6(15-4)8(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKSASIHFEAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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